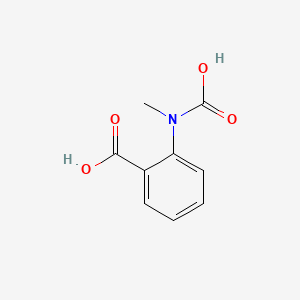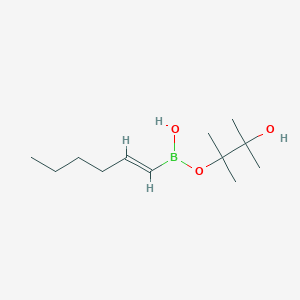
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen hex-1-enylboronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-Hexenylboronic acid pinacol ester: is an organoboron compound with the empirical formula C12H23BO2. It is a derivative of boronic acid and pinacol, characterized by the presence of a hexenyl group in the trans configuration. This compound is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hexenylboronic acid pinacol ester typically involves the reaction of trans-1-hexenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows: [ \text{trans-1-Hexenylboronic acid} + \text{Pinacol} \rightarrow \text{trans-1-Hexenylboronic acid pinacol ester} + \text{Water} ]
Industrial Production Methods: Industrial production of trans-1-Hexenylboronic acid pinacol ester involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving trans-1-Hexenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding alcohol or aldehyde.
Reduction: Reduction of the ester can yield the corresponding boronic acid or alcohol.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki–Miyaura Coupling: Formation of substituted alkenes or arenes.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of boronic acids or alcohols.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Employed in catalytic processes, especially in the Suzuki–Miyaura coupling reaction.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
作用機序
The primary mechanism of action for trans-1-Hexenylboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
- trans-1-Propenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- trans-2-Phenylvinylboronic acid pinacol ester
- trans-1-Heptenylboronic acid pinacol ester
Uniqueness: trans-1-Hexenylboronic acid pinacol ester is unique due to its specific hexenyl group in the trans configuration, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers unique advantages in terms of stability and ease of handling, making it a valuable reagent in various chemical transformations.
特性
分子式 |
C12H25BO3 |
|---|---|
分子量 |
228.14 g/mol |
IUPAC名 |
[(E)-hex-1-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C12H25BO3/c1-6-7-8-9-10-13(15)16-12(4,5)11(2,3)14/h9-10,14-15H,6-8H2,1-5H3/b10-9+ |
InChIキー |
WLRWNXJQAYVWGD-MDZDMXLPSA-N |
異性体SMILES |
B(/C=C/CCCC)(O)OC(C)(C)C(C)(C)O |
正規SMILES |
B(C=CCCCC)(O)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
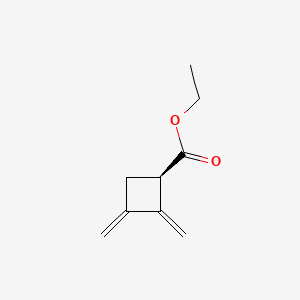


![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
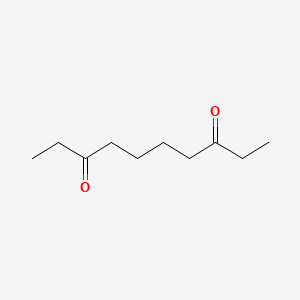
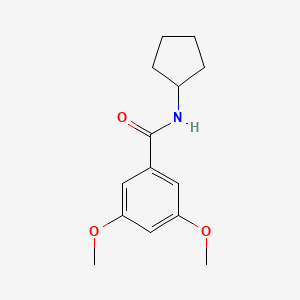
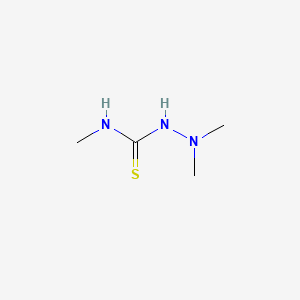
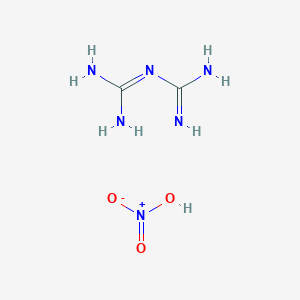
![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)
